Brepocitinib Tosylate Brepocitinib Tosylate Brepocitinib Tosylate is the tosylate form of brepocitinib, an orally available, selective inhibitor of non-receptor tyrosine-protein kinase TYK2 (tyrosine kinase 2) and tyrosine-protein kinase JAK1 (Janus kinase 1; JAK1), with potential immunomodulatory and anti-inflammatory activities. Upon oral administration, brepocitinib selectively binds to and inhibits the activation of TYK2 and JAK1, thereby disrupting TYK2 and JAK-1-dependent cytokine signaling. This may reduce inflammatory responses and prevent inflammation-induced damage caused by certain immunological diseases. TYK2 and JAK-1 are members of the Janus kinase family of non-receptor tyrosine kinases and are involved in signaling pathways affecting hematopoiesis, immunity and inflammation.
BREPOCITINIB TOSYLATE is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
Brand Name: Vulcanchem
CAS No.: 2140301-96-6
VCID: VC0539197
InChI: InChI=1S/C18H21F2N7O.C7H8O3S/c1-25-8-11(7-22-25)23-17-21-5-4-15(24-17)26-9-12-2-3-13(10-26)27(12)16(28)14-6-18(14,19)20;1-6-2-4-7(5-3-6)11(8,9)10/h4-5,7-8,12-14H,2-3,6,9-10H2,1H3,(H,21,23,24);2-5H,1H3,(H,8,9,10)/t12-,13+,14-;/m0./s1
SMILES: Array
Molecular Formula: C25H29F2N7O4S
Molecular Weight: 561.6 g/mol

Brepocitinib Tosylate

CAS No.: 2140301-96-6

Cat. No.: VC0539197

Molecular Formula: C25H29F2N7O4S

Molecular Weight: 561.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Brepocitinib Tosylate - 2140301-96-6

Specification

CAS No. 2140301-96-6
Molecular Formula C25H29F2N7O4S
Molecular Weight 561.6 g/mol
IUPAC Name [(1S)-2,2-difluorocyclopropyl]-[(1R,5S)-3-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]methanone;4-methylbenzenesulfonic acid
Standard InChI InChI=1S/C18H21F2N7O.C7H8O3S/c1-25-8-11(7-22-25)23-17-21-5-4-15(24-17)26-9-12-2-3-13(10-26)27(12)16(28)14-6-18(14,19)20;1-6-2-4-7(5-3-6)11(8,9)10/h4-5,7-8,12-14H,2-3,6,9-10H2,1H3,(H,21,23,24);2-5H,1H3,(H,8,9,10)/t12-,13+,14-;/m0./s1
Standard InChI Key FAKGOYNHHHOTEN-VDTKTRGNSA-N
Isomeric SMILES CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(C=N1)NC2=NC=CC(=N2)N3C[C@H]4CC[C@@H](C3)N4C(=O)[C@@H]5CC5(F)F
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(C=N1)NC2=NC=CC(=N2)N3CC4CCC(C3)N4C(=O)C5CC5(F)F
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Brepocitinib tosylate features a complex bicyclic scaffold comprising a 3,8-diazabicyclo[3.2.1]octane core linked to a pyrimidine ring substituted with a 1-methylpyrazole group . The (1S)-2,2-difluorocyclopropyl moiety enhances metabolic stability, while the tosylate salt improves solubility . The stereochemistry at the cyclopropyl carbon is critical for target engagement, as evidenced by its 17 nM IC50 against JAK1 and 23 nM against TYK2 .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC25H29F2N7O4S
Molecular Weight561.6 g/mol
IUPAC Name(1S)-2,2-difluorocyclopropyl-[3-(2-(1-methyl-1H-pyrazol-4-ylamino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl]methanone 4-methylbenzenesulfonate
CAS Number2140301-96-6
Topological Polar Surface142 Ų
Hydrogen Bond Acceptors11

Synthesis and Characterization

Synthetic Pathway

The synthesis involves a multi-step process starting with the formation of the bicyclic amine intermediate, followed by sequential couplings to introduce the pyrimidine and pyrazole moieties . Tosylate salt formation occurs in the final step to enhance crystallinity and bioavailability . Key intermediates are purified via column chromatography, with yields optimized through microwave-assisted reactions .

Analytical Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms stereochemical integrity, particularly the (1S)-configuration of the difluorocyclopropyl group . High-resolution mass spectrometry (HRMS) validates the molecular formula, while X-ray diffraction establishes the crystalline form . Purity (>98%) is verified via HPLC, with residual solvents monitored per ICH guidelines .

Mechanism of Action and Pharmacological Profile

JAK-STAT Pathway Inhibition

Brepocitinib competitively inhibits ATP-binding pockets of JAK1 and TYK2, disrupting phosphorylation of STAT transcription factors . This dual inhibition selectively targets cytokines dependent on JAK1 (e.g., IL-6, IFN-γ) and TYK2 (e.g., IL-12, IL-23), while sparing JAK2-mediated pathways (e.g., erythropoietin) .

Table 2: In Vitro Kinase Inhibition Profile

TargetIC50 (nM)Selectivity vs. JAK2
JAK1174.5-fold
TYK2233.3-fold
JAK277
JAK36,494382-fold

Cytokine Modulation

In human whole blood assays, brepocitinib suppresses IL-12/pSTAT4 (IC50 = 65 nM) and IL-23/pSTAT3 (IC50 = 120 nM), critical drivers of Th1/Th17 responses in psoriasis . Notably, it exhibits minimal activity against IL-6/pSTAT3 (IC50 = 641 nM), reducing off-target immunosuppression risks .

Preclinical Efficacy

In Vivo Models

In a rat adjuvant-induced arthritis model, brepocitinib (3–30 mg/kg/day) reduced paw swelling by 40–70% over 7 days, correlating with plasma concentrations >0.06 μM at trough . Dose-dependent inhibition of IP-10 and hs-CRP biomarkers confirmed target engagement .

Clinical Development

Plaque Psoriasis

A Phase IIa trial (NCT02969018) demonstrated significant efficacy:

  • 30 mg QD: 67.9% mean PASI reduction at Week 12 .

  • 100 mg QD: 96.3% PASI reduction, with 45% achieving PASI90 .
    No thromboembolic events or herpes zoster reactivations were observed, supporting its safety profile .

Systemic Lupus Erythematosus (SLE)

Despite achieving the highest SRI-4 responder rates (52-week data), a Phase II trial failed to meet its primary endpoint due to a 48% placebo response . Development in SLE was discontinued, though safety remained favorable .

Ongoing Trials

  • Dermatomyositis: Phase III trial (NCT05437924) topline data expected 2025 .

  • Non-infectious Uveitis: Phase II data anticipated Q1 2025 .

Parameter30 mg QD100 mg QD
Cmax (ng/mL)1,2403,890
Tmax (h)1.21.5
t1/2 (h)6.87.2
AUC0-24 (ng·h/mL)8,76029,400

Dose proportionality is maintained up to 100 mg, with steady-state achieved by Day 8 .

Future Directions

Expanded Indications

Priovant Therapeutics is evaluating brepocitinib in hidradenitis suppurativa and alopecia areata, leveraging its TYK2-mediated IL-23 inhibition . A planned Phase II trial for Crohn’s disease will assess mucosal healing endpoints .

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